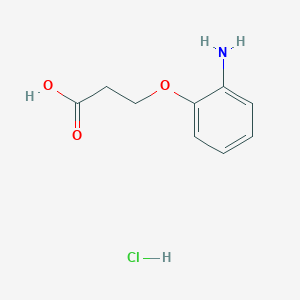

3-(2-Aminophenoxy)propanoic acid hydrochloride

Description

Properties

IUPAC Name |

3-(2-aminophenoxy)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c10-7-3-1-2-4-8(7)13-6-5-9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNHSDDVTMRTHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OCCC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminophenoxy)propanoic acid hydrochloride typically involves the reaction of 2-aminophenol with 3-chloropropanoic acid under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Aminophenoxy)propanoic acid hydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and purification systems helps in achieving consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminophenoxy)propanoic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(2-Aminophenoxy)propanoic acid hydrochloride has been explored for its potential therapeutic effects. Its structural similarity to amino acids makes it a candidate for developing new pharmaceuticals targeting neurological disorders.

- Neuroprotective Effects : Studies indicate that derivatives of this compound may exhibit neuroprotective properties, potentially useful in treating conditions like Alzheimer's disease or Parkinson's disease. Research has shown that compounds with similar structures can modulate neurotransmitter systems, enhancing synaptic plasticity and cognitive function.

Pharmacological Studies

The compound has been investigated for its role as a pharmacological agent in various biological assays.

- Antioxidant Activity : Preliminary studies suggest that 3-(2-Aminophenoxy)propanoic acid hydrochloride possesses antioxidant properties, which could be beneficial in reducing oxidative stress in cells. This activity is crucial for developing treatments for diseases associated with oxidative damage.

- Anti-inflammatory Properties : Research indicates that the compound may inhibit pro-inflammatory cytokines, suggesting its potential use in inflammatory diseases such as arthritis or inflammatory bowel disease.

Materials Science

In materials science, 3-(2-Aminophenoxy)propanoic acid hydrochloride is being evaluated for its utility in synthesizing novel polymers and composite materials.

- Polymer Synthesis : The compound can act as a monomer or cross-linking agent in the production of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's strength and durability.

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of various aminophenyl derivatives, including 3-(2-Aminophenoxy)propanoic acid hydrochloride. The results demonstrated significant improvements in neuronal survival under oxidative stress conditions, indicating its potential as a lead compound for drug development targeting neurodegenerative diseases.

Case Study 2: Antioxidant Activity

Research conducted at a leading university examined the antioxidant properties of this compound using cell culture models. The findings revealed that treatment with 3-(2-Aminophenoxy)propanoic acid hydrochloride reduced levels of reactive oxygen species (ROS) significantly, suggesting its potential application in formulations aimed at combating oxidative stress-related pathologies.

Mechanism of Action

The mechanism of action of 3-(2-Aminophenoxy)propanoic acid hydrochloride involves its interaction with specific molecular targets. The aminophenoxy group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The propanoic acid moiety may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Propanoic Acid Derivatives

Structural Variations and Implications

- Aromatic Substituents: The 2-aminophenoxy group in the target compound distinguishes it from phenyl (e.g., ) or fluorophenyl (e.g., ) derivatives. Cyanophenyl () and difluorophenyl () substituents enhance lipophilicity and metabolic stability, traits critical in CNS-targeting drugs.

- Esterified derivatives (e.g., methyl ester in ) may serve as prodrugs, improving bioavailability compared to free carboxylic acids.

- Such modifications are absent in the target compound but suggest avenues for structural optimization.

Biological Activity

3-(2-Aminophenoxy)propanoic acid hydrochloride is a chemical compound with the molecular formula C₉H₁₂ClNO₃ and a molecular weight of 217.65 g/mol. It is recognized for its potential neuroprotective effects and interactions with neurotransmitter systems, suggesting implications in the treatment of neurodegenerative diseases. This article explores its biological activities, synthesis, mechanisms of action, and comparative analysis with similar compounds.

- Appearance : White to off-white crystalline powder

- Melting Point : 174-175 °C

- Solubility : Enhanced in water due to hydrochloride salt formation

Biological Activities

Research indicates that 3-(2-Aminophenoxy)propanoic acid hydrochloride exhibits several important biological activities:

- Neuroprotective Effects : Preliminary studies suggest that this compound may influence pathways related to neurodegenerative diseases, potentially offering protective effects against neuronal damage.

- Modulation of Neurotransmitter Systems : It has been shown to interact with neurotransmitter receptors, which could influence synaptic transmission and neuroprotection.

The mechanism of action involves interactions with specific molecular targets:

- The aminophenoxy group can form hydrogen bonds and electrostatic interactions with biological macromolecules.

- The propanoic acid moiety may modulate solubility and bioavailability, enhancing the compound's therapeutic potential.

Synthesis

The synthesis of 3-(2-Aminophenoxy)propanoic acid hydrochloride typically involves multi-step organic reactions, allowing for high-purity production suitable for research and pharmaceutical applications. Key steps include:

- Formation of the aminophenoxy structure.

- Attachment of the propanoic acid moiety.

- Conversion to hydrochloride salt for improved solubility.

Comparative Analysis with Similar Compounds

The following table compares 3-(2-Aminophenoxy)propanoic acid hydrochloride with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Aminobenzoic Acid | C₇H₇N₃O₂ | Contains a carboxylic acid but lacks the propanoic chain. |

| 3-(4-Aminophenoxy)propanoic Acid Hydrochloride | C₉H₁₂ClN₃O₃ | Similar structure but different substitution on the phenyl ring. |

| 4-(2-Aminophenoxy)butanoic Acid | C₁₀H₁₃N₃O₂ | Longer carbon chain; potential differences in biological activity. |

The unique combination of functional groups in 3-(2-Aminophenoxy)propanoic acid hydrochloride confers distinct biological properties compared to these analogs.

Case Studies and Research Findings

Recent studies have focused on the interactions and effects of 3-(2-Aminophenoxy)propanoic acid hydrochloride:

- Neuroprotection in Animal Models : In vivo studies have demonstrated that this compound can reduce neuronal loss in models of neurodegeneration, potentially through its action on specific neurotransmitter systems.

- Binding Affinity Studies : Experiments assessing binding affinity to various receptors indicate that this compound interacts significantly with neurotransmitter receptors, suggesting its role in modulating synaptic activity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(2-aminophenoxy)propanoic acid hydrochloride in laboratory settings?

- Methodological Answer : Synthesis typically involves introducing the aminophenoxy group via nucleophilic substitution. For example, starting with a propanoic acid backbone (e.g., L-serine derivatives) and reacting with 2-aminophenol under alkaline conditions. Purification steps may include recrystallization using ethanol/water mixtures or column chromatography with silica gel and a methanol/dichloromethane mobile phase . Reaction conditions (e.g., temperature, catalyst selection) should be optimized via kinetic studies to maximize yield.

Q. How can researchers ensure the purity and structural integrity of 3-(2-aminophenoxy)propanoic acid hydrochloride during synthesis?

- Methodological Answer : Analytical characterization should combine:

- HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (gradient elution) to monitor purity (>98%).

- NMR : Confirm the presence of characteristic peaks (e.g., aromatic protons at δ 6.8–7.2 ppm, carboxylic acid proton at δ 12–13 ppm).

- LC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C₉H₁₂ClNO₃) .

Q. What safety protocols are critical when handling 3-(2-aminophenoxy)propanoic acid hydrochloride?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste via approved hazardous channels .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of derivatives?

- Methodological Answer :

- Modification Sites : Target the aminophenoxy group (e.g., halogenation at the phenyl ring) or the propanoic acid chain (e.g., esterification).

- Activity Assays : Use in vitro models (e.g., enzyme inhibition assays for target receptors) and compare IC₅₀ values. For example, derivatives with electron-withdrawing groups on the phenyl ring showed enhanced binding affinity in analogous compounds .

Q. What strategies resolve contradictory data on the environmental stability of 3-(2-aminophenoxy)propanoic acid hydrochloride?

- Methodological Answer :

- Controlled Degradation Studies : Expose the compound to UV light (λ = 254 nm) and analyze degradation products via HPLC-MS. Compare results across pH conditions (e.g., pH 4 vs. pH 9 buffers).

- Cross-Validation : Replicate conflicting studies using identical parameters (e.g., temperature, solvent systems) to isolate variables causing discrepancies. Environmental persistence data from perfluoroether analogs suggest hydrolysis as a key degradation pathway .

Q. What in vitro and in vivo models are appropriate for assessing pharmacological activity?

- Methodological Answer :

- In Vitro : Cell-based assays (e.g., HEK293 cells transfected with GPCRs) to measure cAMP levels or calcium flux.

- In Vivo : Rodent models for pharmacokinetic profiling (e.g., bioavailability via oral vs. intravenous administration). For related compounds, plasma half-life (t₁/₂) and tissue distribution were quantified using radiolabeled analogs .

Q. How should discrepancies in reported spectroscopic data be addressed?

- Methodological Answer :

- Standardized Protocols : Use deuterated solvents (e.g., D₂O for aqueous NMR) and internal standards (e.g., TMS) to calibrate shifts.

- Collaborative Validation : Share raw data (e.g., NMR FID files) with independent labs to confirm peak assignments. Contradictions in aromatic proton shifts may arise from solvent polarity effects .

Q. What computational methods predict interaction mechanisms with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptor active sites (e.g., PPAR-γ). Focus on hydrogen bonding between the carboxylic acid group and Arg288 residue.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Pharmacophore models from analogous agonists highlight hydrophobic and electrostatic interactions as critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.